molecular formula C20H19N3O3S B13351838 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one

1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one

Cat. No.: B13351838
M. Wt: 381.4 g/mol
InChI Key: QMOYKMJLNFGDQW-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:

    1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.

    1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.

    Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.

    2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.

Preparation Methods

Synthetic Routes::

    General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.

    Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:

    Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Tosylation allows for further functionalization.

    Cyclization: Intramolecular cyclization reactions can form related heterocycles.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Building block for more complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).

Biological Activity

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3S
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1542131-23-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains and fungi:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 5 µg/mL
This compoundCandida albicans< 10 µg/mL

These findings suggest that the compound possesses strong inhibitory effects against pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. A study reported that derivatives of benzo[d]imidazole showed promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar structural characteristics demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (Cervical Cancer)15.0
This compoundMCF7 (Breast Cancer)12.5

These results indicate that the compound may interfere with cancer cell viability and could be explored as a lead compound for anticancer drug development .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for microbial survival and cancer cell growth.

Case Studies

Several case studies highlight the practical applications and efficacy of benzimidazole derivatives:

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of benzimidazole derivatives in treating infections caused by Staphylococcus aureus. Patients treated with formulations containing these compounds showed a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with benzimidazole derivatives resulted in reduced cell viability and increased apoptosis rates. This suggests a potential role for these compounds in cancer therapy protocols.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one

InChI

InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3

InChI Key

QMOYKMJLNFGDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C

Origin of Product

United States

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